![molecular formula C24H22ClN3O B11468541 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11468541.png)
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes and pathways involved in cell proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine scaffold, followed by the introduction of the chlorophenyl and cyclohepta groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient synthesis of the compound. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
3-[3-(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3-[3-(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to modulate biological pathways and enzyme activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes, such as CDKs. By binding to the active site of these enzymes, it prevents their normal function, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the enzyme’s active site, forming essential hydrogen bonds with key amino acids .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit significant biological activities and are used in cancer research.
Uniqueness
3-[3-(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether is unique due to its specific structural features, which confer high potency and selectivity towards its molecular targets. Its ability to form stable interactions with enzyme active sites makes it a promising candidate for further development in therapeutic applications .
属性
分子式 |
C24H22ClN3O |
|---|---|
分子量 |
403.9 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-8-(3-methoxyphenyl)-2,3,7-triazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C24H22ClN3O/c1-29-19-7-5-6-17(14-19)23-20-8-3-2-4-9-22(20)28-24(27-23)21(15-26-28)16-10-12-18(25)13-11-16/h5-7,10-15H,2-4,8-9H2,1H3 |
InChI 键 |
XAOBQVAJSXWZSH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C4=C2CCCCC4)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


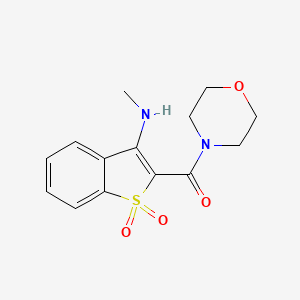
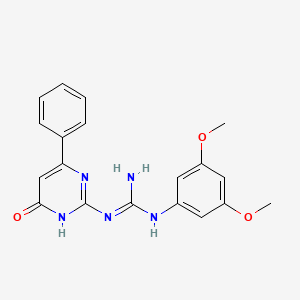
![6-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11468474.png)
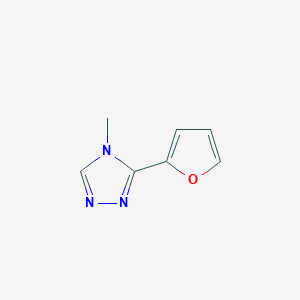
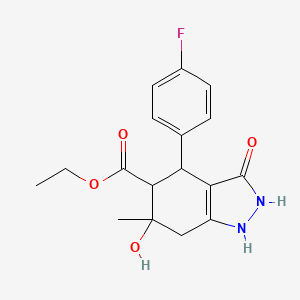
![6-benzyl-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11468502.png)
![3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B11468509.png)
![3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11468517.png)
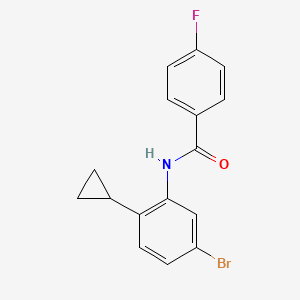
![6-(3-Chlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11468532.png)
![4-amino-N-[2-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11468535.png)
![7-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468545.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-tert-butylphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11468548.png)
![4-(3-fluorophenyl)-N-(4-fluorophenyl)-6-hydroxy-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11468550.png)
